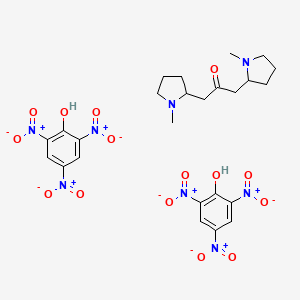
Einecs 279-485-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Einecs 279-485-8 involve the reaction of (1-methylpyrrolidin-2-yl)methyl with bis (4-chlorophenoxy)acetate in the presence of hydrochloric acid. The industrial production methods typically involve the use of solvents and catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
Einecs 279-485-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Einecs 279-485-8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 279-485-8 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Einecs 279-485-8 can be compared with other similar compounds, such as:
(1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate: Similar in structure but without the hydrochloride component.
Bis (4-chlorophenoxy)acetate: Lacks the (1-methylpyrrolidin-2-yl)methyl group.
(1-methylpyrrolidin-2-yl)methyl acetate: Lacks the bis (4-chlorophenoxy) group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
80484-34-0 |
|---|---|
Molekularformel |
C25H30N8O15 |
Molekulargewicht |
682.6 g/mol |
IUPAC-Name |
1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H24N2O.2C6H3N3O7/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11-12H,3-10H2,1-2H3;2*1-2,10H |
InChI-Schlüssel |
LBIDCMMPFWFNQI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CC(=O)CC2CCCN2C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


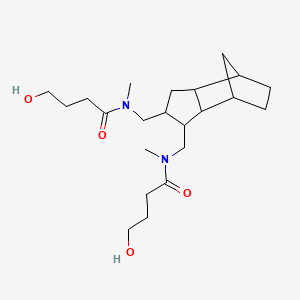
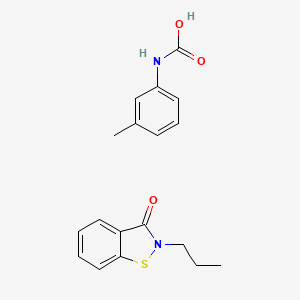
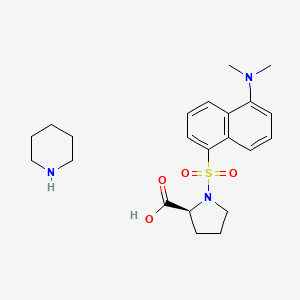


![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
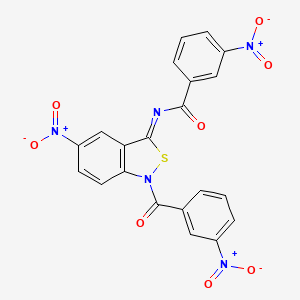
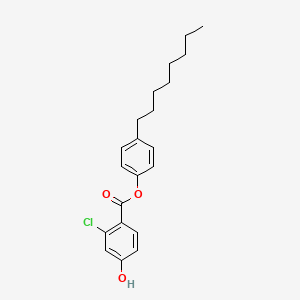
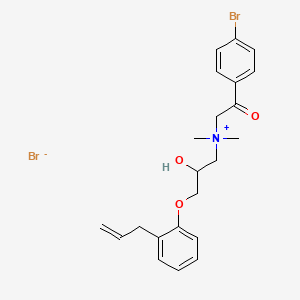
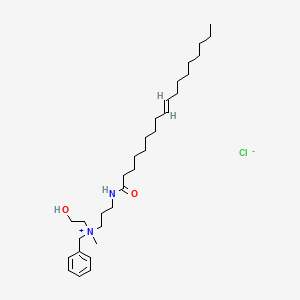
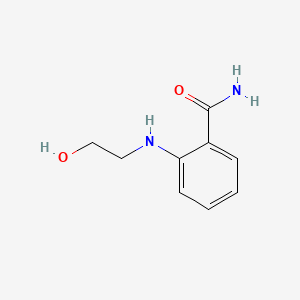


![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)
